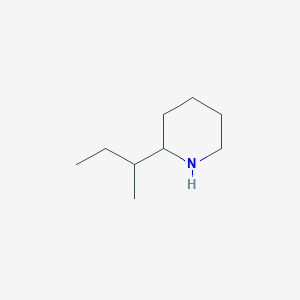

2-(Butan-2-yl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

2-butan-2-ylpiperidine |

InChI |

InChI=1S/C9H19N/c1-3-8(2)9-6-4-5-7-10-9/h8-10H,3-7H2,1-2H3 |

InChI Key |

CGPFWODSWBWMPM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1CCCCN1 |

Origin of Product |

United States |

Structural Significance Within the Piperidine Class of Heterocycles

The chemical structure of 2-(Butan-2-yl)piperidine holds considerable interest due to its stereochemical complexity and conformational dynamics. The core of the molecule is the piperidine (B6355638) ring, which, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric strain. wikipedia.org Unlike cyclohexane, the piperidine ring has two distinct chair conformations related to the orientation of the N-H bond, which can be either axial or equatorial. The equatorial conformer is generally more stable. wikipedia.org

The addition of a butan-2-yl group at the second position of the ring introduces significant structural features:

Stereoisomerism: The molecule contains two chiral centers. The first is at the C2 position of the piperidine ring where the substituent is attached. The second is within the butan-2-yl group itself (at the carbon atom bonded to the ring, a methyl group, and an ethyl group). This results in the potential for four distinct stereoisomers: (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R). The relationship between these isomers can be enantiomeric or diastereomeric.

Conformational Preference: The bulky butan-2-yl group will have a strong preference for the equatorial position on the piperidine ring to avoid steric hindrance with the axial hydrogens on the ring. The specific rotation and biological activity of the compound are intrinsically linked to its stereochemistry.

The physical and chemical properties of the compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₉N evitachem.com |

| Molecular Weight | 141.25 g/mol bldpharm.com |

| Canonical SMILES | CCC(C)C1CCCCN1 |

| InChI Key | GBAVQAFHULGZLF-UHFFFAOYSA-N evitachem.com |

Historical Context of Its Chemical Study and Analogous Systems

The study of 2-(Butan-2-yl)piperidine is built upon a long history of research into piperidine (B6355638) and its derivatives. Piperidine itself was first isolated in 1850 by the chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. wikipedia.org The fundamental structure of piperidine has since become recognized as a key component of many natural alkaloids, including the toxic coniine (2-propylpiperidine) from poison hemlock. wikipedia.org

The synthesis of the piperidine core has been a subject of chemical research for over a century. Industrially, piperidine is produced through the hydrogenation of pyridine (B92270), often using a catalyst like molybdenum disulfide. wikipedia.org This method of reducing an aromatic precursor is a common strategy for accessing the saturated piperidine ring. nih.gov

The development of synthetic methods for creating substituted piperidines, particularly those with alkyl groups at the 2-position, has been driven by the desire to synthesize natural products and their analogs. ntu.edu.sg Key historical and modern synthetic approaches include:

Catalytic Hydrogenation: The reduction of appropriately substituted pyridines remains a primary method for producing piperidine derivatives. dtic.mil

Reductive Amination: The condensation of an amine with a ketone or aldehyde, followed by reduction, can be used to form the piperidine ring in what is known as a [5+1] annulation. nih.gov

Cyclization Reactions: Various intramolecular reactions, including radical-mediated cyclizations and transition-metal-catalyzed processes, have been developed to form the piperidine ring with high stereoselectivity. nih.gov

While specific studies focusing solely on this compound are not extensively documented in early literature, the foundational work on synthesizing analogous 2-alkylpiperidines, such as that reported in the 1970s, has paved the way for the creation and investigation of this compound. acs.org

Overview of Academic Research Trajectories Focused on the Compound

Retrosynthetic Disconnections and Key Precursors

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. icj-e.org It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. icj-e.orgegrassbcollege.ac.indeanfrancispress.com For this compound, several logical disconnections can be envisioned to identify key precursors.

A primary disconnection strategy involves breaking the C2-C(sec-butyl) bond, suggesting an alkylation approach. This leads to a piperidine synthon and a sec-butyl synthon. The synthetic equivalents for these synthons would be a piperidine derivative (or a precursor) and a sec-butyl halide or a related electrophile.

Another common retrosynthetic approach is to disconnect the C-N bonds within the piperidine ring. A disconnection at the C2-N and C6-N bonds points towards a cyclization reaction of a linear precursor. This precursor would be a difunctionalized alkane containing an amino group and a suitable electrophilic or nucleophilic center at the appropriate positions to form the six-membered ring. For instance, a 1,5-dicarbonyl compound can be a precursor, which upon reaction with an amine source, undergoes cyclization. egrassbcollege.ac.in

A further disconnection can be made by considering the piperidine ring as a reduced form of a pyridine (B92270) ring. This suggests that 2-sec-butylpyridine (B3275817) could be a key precursor, which can then be reduced to the target piperidine.

These retrosynthetic strategies lead to several key precursors for the synthesis of this compound:

Piperidine: As a direct starting material for alkylation.

2-sec-Butylpyridine: As a precursor for reduction.

Linear amino-aldehydes or amino-ketones: As precursors for intramolecular cyclization reactions.

ω-Haloamines or ω-amino alcohols: As precursors for cyclization.

Classical Synthetic Routes to the Piperidine Core

Classical methods for constructing the piperidine skeleton remain fundamental in organic synthesis. These approaches can be broadly categorized into alkylation/reductive amination and cyclization reactions.

Alkylation and Reductive Amination Approaches

Alkylation of a pre-existing piperidine ring is a straightforward approach. One common method involves the reaction of piperidine with a suitable sec-butyl electrophile, such as 2-bromobutane, under basic conditions to facilitate nucleophilic substitution. evitachem.com

Reductive amination is another powerful method for forming C-N bonds and is widely used in the synthesis of amines. researchgate.netsci-hub.ru In the context of this compound, this could involve the reaction of a ketone, such as butan-2-one, with a piperidine precursor that can form an iminium ion intermediate, which is then reduced. Conversely, a precursor containing a primary amine can react with a diketone to form the piperidine ring through a double reductive amination. researchgate.netmdpi.com The choice of reducing agent is crucial, with common reagents including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. sci-hub.rutandfonline.com

Cyclization Reactions for Ring Formation

Cyclization reactions provide a versatile means to construct the piperidine ring from acyclic precursors. frontiersin.org These reactions typically involve the intramolecular formation of one or more C-N bonds.

One such strategy is the intramolecular cyclization of ω-haloamines. For example, a 1-amino-5-halohexane derivative bearing a sec-butyl group at the appropriate position could undergo intramolecular nucleophilic substitution to form the piperidine ring.

Another important cyclization method is the intramolecular reductive amination of amino-dicarbonyl compounds. A linear precursor containing an amino group and two carbonyl functionalities, or their protected equivalents, can undergo cyclization and subsequent reduction to yield the piperidine ring. researchgate.net The Bischler–Napieralski reaction and related cyclizations are also important methods for synthesizing isoquinoline (B145761) and related heterocyclic systems, which can be precursors to substituted piperidines. wikipedia.org

The aza-Michael addition is another key cyclization strategy where an amine adds to an α,β-unsaturated carbonyl compound intramolecularly to form the piperidine ring. mdpi.com

Stereoselective Synthesis of this compound Enantiomers

Given the presence of two chiral centers in this compound, the synthesis of single enantiomers is a significant challenge and an area of active research. Stereoselective methods are crucial for accessing enantiomerically pure forms of this compound, which is often a requirement for biologically active molecules.

Asymmetric Catalysis in Chiral Piperidine Construction

Asymmetric catalysis offers an efficient way to introduce chirality. One of the most effective methods for synthesizing enantiomerically enriched 2-alkylpiperidines is the asymmetric hydrogenation of the corresponding 2-alkylpyridines. acs.orgnih.govnih.gov This reaction is typically catalyzed by transition metal complexes, such as iridium or rhodium, with chiral ligands. For example, an Ir-catalyzed enantioselective hydrogenation of 2-alkyl-pyridines using the ligand MeO-BoQPhos has been shown to produce high enantioselectivities. acs.orgnih.govnih.gov

| Catalyst System | Substrate | Product Enantiomeric Ratio (er) | Reference |

| Ir-MeO-BoQPhos | 2-alkyl-pyridines | up to 93:7 | acs.orgnih.gov |

Table 1: Asymmetric Hydrogenation for Enantioenriched 2-Alkylpiperidines

Another catalytic approach involves transaminases, which are enzymes that catalyze the transfer of an amino group from a donor to a ketone. acs.org This biocatalytic method can be used in the stereoselective synthesis of chiral 2-substituted piperidines from ω-chloroketones, achieving high enantiomeric excesses. acs.org

Chiral Auxiliary-Mediated Stereocontrol Strategies

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

One common approach involves the use of chiral sulfinamides, such as tert-butanesulfinamide. researchgate.netrsc.org This auxiliary can be condensed with an aldehyde or ketone to form a sulfinimine, which then undergoes a diastereoselective reaction. For the synthesis of 2-substituted piperidines, a chiral sulfinamide can be used to control the stereochemistry of an alkylation or a cyclization step. researchgate.netrsc.org

Another strategy employs chiral benzylic amines, such as (S)-1-phenylethylamine, as a chiral auxiliary. tandfonline.com This amine can be used as the nitrogen source in a reductive aminocyclization of a dicarbonyl compound, leading to a diastereomeric mixture of 1,2-disubstituted piperidines. These diastereomers can then be separated, and the chiral auxiliary can be removed by hydrogenation to yield the optically active 2-alkylpiperidine. tandfonline.com

| Chiral Auxiliary | Key Reaction | Diastereomeric/Enantiomeric Excess | Reference |

| (S)-tert-butanesulfinamide | Cyclization via sulfinimines | High de/ee | rsc.org |

| (S)-1-phenylethylamine | Reductive aminocyclization | up to 68% ee | tandfonline.com |

Table 2: Chiral Auxiliary-Mediated Synthesis of Chiral Piperidines

Enzymatic Resolution and Biocatalytic Transformations for Enantiopurity

The pursuit of enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, and biocatalysis offers a powerful tool to achieve this goal. For this compound, which contains two chiral centers, generating all four possible stereoisomers with high purity is a significant challenge. A notable advancement in this area is the use of a one-pot biocatalytic cascade involving two distinct enzyme classes: ene-reductases (EReds) and imine reductases (IReds). nih.govacs.org

This chemo-enzymatic strategy starts from an α,β-unsaturated ketone precursor. The process involves the initial asymmetric reduction of the carbon-carbon double bond by an ene-reductase, which sets the stereochemistry at the C4 position of the piperidine ring precursor. Subsequently, the intermediate undergoes reductive amination catalyzed by an imine reductase, which establishes the second stereocenter at the C2 position. This dual-enzyme system allows for the synthesis of diastereomerically enriched 2-(sec-butyl)piperidine. acs.org

A key advantage of this biocatalytic cascade is the ability to generate different stereoisomers by selecting specific enzymes. By screening a panel of EReds and IReds with complementary stereoselectivities, it is possible to access two, three, or even all four stereoisomers of the target amine. nih.govacs.org Research has demonstrated that this method can produce the four stereoisomers of 2-(sec-butyl)piperidine in diastereomerically enriched forms, with reported diastereomeric ratios ranging from 72:28 to 86:14. nih.govacs.orgresearchgate.net This approach represents a significant improvement over traditional chemical methods, which often require complex resolution steps and may result in a maximum theoretical yield of only 25% for a single isomer. researchgate.net

Table 1: Biocatalytic Cascade for 2-(sec-butyl)piperidine Synthesis

| Step | Enzyme Class | Function | Stereochemical Control |

|---|---|---|---|

| 1 | Ene-Reductase (ERed) | Asymmetric reduction of C=C bond | Sets stereocenter on the side chain |

Diastereoselective Methods for Controlled Stereochemistry

Diastereoselective synthesis provides a powerful alternative for controlling the relative stereochemistry of the two chiral centers in this compound, yielding either cis or trans isomers. These methods often rely on substrate control, where the stereochemistry of the starting material directs the formation of a specific diastereomer, or reagent control, where the chiral catalyst or reagent dictates the stereochemical outcome.

One effective strategy involves an intramolecular Michael-type reaction of a β'-amino-α,β-unsaturated ketone. This approach can provide access to 2,6-disubstituted piperidines, and the principles can be applied to 2-substituted systems. The stereochemical outcome (cis or trans) can often be controlled regardless of the initial geometry of the olefin, providing a flexible entry to different diastereomers. thieme-connect.com

Another common approach is the diastereoselective reduction of a cyclic imine or iminium ion intermediate. For instance, the reduction of a 2-substituted piperideine can be influenced by the existing substituent, leading to the preferential formation of one diastereomer. The choice of reducing agent is critical; bulky hydride reagents may favor attack from the less hindered face, leading to the trans product, while other conditions might favor the cis isomer. For example, studies on 2,4-disubstituted piperidines show that the ground state conformation, influenced by A(1,3) strain from an N-acyl group, can direct incoming nucleophiles or reductions to achieve high diastereoselectivity. acs.org By modifying the reaction sequence, both diastereomers can often be accessed from a common precursor. acs.org

Radical cyclization is another method for creating 2,4-disubstituted piperidines with good diastereoselectivity. acs.org While less common for 2,2'-disubstitution patterns as in this compound, the principles of stereocontrol through radical intermediates could be adapted.

Olefin Metathesis Approaches in Piperidine Ring Synthesis

Olefin metathesis has become a transformative tool in the synthesis of cyclic and heterocyclic compounds, including piperidine derivatives. rutgers.eduthieme-connect.de Its tolerance of various functional groups and the availability of robust catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, make it a versatile strategy. rutgers.edubeilstein-journals.org

Ring-Closing Metathesis (RCM) as a Key Step

Ring-Closing Metathesis (RCM) is a powerful method for constructing the piperidine ring itself from an acyclic diene precursor. To synthesize this compound via RCM, a suitable N-protected dialkenylamine bearing the sec-butyl moiety at the appropriate position would be required.

A plausible retrosynthetic analysis would start by disconnecting the piperidine ring between the nitrogen and C6, and between C2 and C3. The key intermediate would be an amino-diene. This diene could be synthesized from a chiral amino acid or through an asymmetric allylation to install the stereocenters. The RCM reaction, catalyzed by a ruthenium alkylidene complex, would then form the tetrahydropyridine (B1245486) ring, which can be subsequently reduced to the desired piperidine. researchgate.netresearchgate.netnih.gov The efficiency of the RCM step can be high, and it is a key step in the synthesis of numerous piperidine alkaloids. researchgate.net

Cross-Metathesis Applications in Side Chain Introduction

Cross-Metathesis (CM) offers a complementary approach where the sec-butyl side chain is introduced onto a pre-existing piperidine or tetrahydropyridine ring containing a vinyl group. For example, a 2-vinylpiperidine derivative could undergo a CM reaction with 2-butene (B3427860) or a related olefin to install the butan-2-yl side chain. beilstein-journals.org

This strategy is particularly useful for chain elongation and the introduction of diverse side chains onto a common heterocyclic core. lookchem.com The success of the CM reaction depends on the relative reactivity of the two olefin partners and the choice of catalyst. Second-generation Grubbs or Hoveyda-Grubbs catalysts are often effective for these transformations, even with sterically demanding olefins. nih.gov The resulting unsaturated side chain can then be hydrogenated to yield the final this compound.

Diversity-Oriented Synthesis of 2-Substituted Piperidine Scaffolds

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecule libraries, which is essential for drug discovery and chemical biology. scispace.comrsc.org The goal of DOS is to vary not only the appendages on a molecular scaffold but also the scaffold itself, including its stereochemistry and core structure. cam.ac.uk

Starting from a common, simple precursor, DOS employs branching reaction pathways to create a wide array of compounds. For piperidine derivatives, a versatile starting material like 2-piperidine ethanol (B145695) can be used. mdpi.commdpi.com This racemic precursor contains a stereocenter and a functional group that can be readily modified. Through a sequence of reactions, such as stereocontrolled allylations, Mitsunobu reactions, and RCM, a small library of enantiomerically pure, nitrogen-containing compounds with distinct scaffolds can be efficiently generated. mdpi.com

To include this compound in such a library, a synthetic route could diverge from a common intermediate. For example, an aldehyde derived from N-protected 2-piperidine ethanol could be subjected to a Grignard reaction with a sec-butylmagnesium halide or a Wittig reaction followed by hydrogenation to install the desired side chain. researchgate.net By applying different reaction partners and conditions in a combinatorial fashion, a library of 2-substituted piperidines, including the target compound, can be synthesized.

Solid-Phase Organic Synthesis of Piperidine Derivatives

Solid-Phase Organic Synthesis (SPOS) offers significant advantages for the synthesis of compound libraries, including simplified purification and the ability to drive reactions to completion using excess reagents. luxembourg-bio.com This methodology can be adapted for the synthesis of this compound and its derivatives.

In a typical SPOS approach, a suitable starting material is anchored to a solid support (resin) via a linker. For piperidine synthesis, an amino acid precursor could be attached to a resin like Wang or Merrifield resin. soton.ac.ukgoogle.com The synthesis would then proceed through a series of steps performed on the solid support. For example, a resin-bound amino acid could be elaborated into a precursor for an intramolecular cyclization or an olefin metathesis reaction.

To synthesize this compound, one could envision a strategy where a piperidine precursor, such as a derivative of pipecolic acid, is attached to the resin. The sec-butyl group could then be introduced through an alkylation reaction. Alternatively, a linear precursor attached to the resin could undergo an intramolecular cyclization to form the piperidine ring, followed by modification of a side chain. The final step involves cleavage of the target molecule from the solid support using a specific reagent, such as trifluoroacetic acid (TFA), which removes the linker and any acid-labile protecting groups. researchgate.net The use of photolabile linkers also provides a mild cleavage strategy. mdpi.com

Hydroamination and Aza-Diels-Alder Reactions in Piperidine Formation

The construction of the piperidine scaffold is a cornerstone of heterocyclic chemistry, with numerous strategies developed to afford substituted derivatives. Among the most powerful and atom-economical methods are hydroamination and the aza-Diels-Alder reaction. These reactions provide direct routes to the piperidine ring system and can be adapted to introduce a variety of substituents, including the sec-butyl group found in this compound. This section explores the principles of these two synthetic approaches and their application in the formation of 2-substituted piperidines.

Intramolecular hydroamination involves the addition of an amine N-H bond across an alkene tethered to the same molecule, representing a highly efficient method for constructing nitrogen-containing heterocycles. mdpi.com The reaction is typically catalyzed by a variety of metal complexes, including those based on early transition metals, lanthanides, and late transition metals. libretexts.orgnih.gov For the synthesis of a 2-substituted piperidine such as this compound, the precursor would be an appropriately substituted aminoalkene, like N-protected 6-amino-5-methylhept-1-ene.

The cyclization of aminoalkenes can be promoted by highly reactive early transition metal and lanthanide catalysts, which are often sensitive to air and moisture. nih.gov However, they are known to be effective for the hydroamination of primary and secondary aminoalkenes. nih.gov For instance, lanthanocene catalysts have been used for the intramolecular hydroamination of terminal aminoalkenes, proceeding through a metal-amido intermediate followed by insertion of the alkene into the metal-nitrogen bond. libretexts.org

More robust catalytic systems involving late transition metals like rhodium and gold have also been developed. Gold(I) catalysts, for example, have been shown to effectively catalyze the intramolecular hydroamination of N-alkenyl ureas and sulfonamides to yield substituted piperidines. beilstein-journals.org These reactions often proceed under mild conditions and tolerate a range of functional groups. beilstein-journals.org Similarly, rhodium complexes have demonstrated utility in the cyclization of aminoalkenes. scribd.com

Brønsted acids have also been employed to catalyze the intramolecular hydroamination of aminoalkenes that have an electron-withdrawing group on the nitrogen atom, leading to the formation of piperidines in excellent yields. nih.gov

The diastereoselectivity of the cyclization can be influenced by the catalyst system and the substitution pattern on the aminoalkene substrate. Research has shown that in the synthesis of 2,6-disubstituted piperidines, a syn relationship is often favored. scribd.com

Table 1: Catalytic Systems for Intramolecular Hydroamination to Form Piperidines

| Catalyst Precursor/System | Substrate Type | Product Type | Yield (%) | Diastereoselectivity | Reference |

| {ArNC(Me)CHC(Me)NAr}Ca{N(SiMe₃)₂}(THF) | Aminoalkenes | 5, 6, and 7-membered N-heterocycles | - | Prochiral substrates undergo diastereoselective cyclization | nih.gov |

| Cp₂TiMe₂ | Aminoalkyne | α-Phosphate-substituted piperidine | 85 | - | scribd.com |

| [Rh(COD)₂]BF₄ / Diaminophosphine Ligand | Primary Aminoalkenes | Substituted Piperidines | - | - | nih.gov |

| IPrAuCl / AgOTf | N-alkenyl ureas | Substituted Piperidines | Excellent | cis-selectivity observed | beilstein-journals.org |

| Triflic Acid (TfOH) | N-protected Alkenylamines | Substituted Piperidines | Excellent | - | nih.gov |

| FeCl₃ | α-Substituted Amino Alkenes | trans-2,6-disubstituted Piperidines | Good | High trans-selectivity | csic.es |

This table presents a selection of catalytic systems and is not exhaustive. Yields and selectivities are highly substrate-dependent.

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of six-membered nitrogen heterocycles, including piperidines. wikipedia.org This reaction involves the [4+2] cycloaddition of a diene with an imine, which serves as the aza-dienophile. wikipedia.org To synthesize this compound, the reaction would involve a diene and an imine derived from 2-methylbutanal.

The reactivity of the imine is a critical factor, and often an electron-withdrawing group on the nitrogen atom is required to lower the energy of the LUMO for a successful reaction with the diene's HOMO. beilstein-journals.org The reaction can be promoted by Lewis acids or Brønsted acids, which activate the imine towards cycloaddition. beilstein-journals.org

A wide range of dienes can be employed, from simple acyclic dienes like 1,3-butadiene (B125203) to more complex, functionalized dienes such as Danishefsky's diene. beilstein-journals.orgnih.gov The choice of diene and imine substituents, as well as the reaction conditions, dictates the regio- and stereoselectivity of the resulting piperidine derivative. researchgate.net For instance, the reaction of Danishefsky's diene with imines provides a direct route to 2,3-dihydro-4-pyridones, which are versatile intermediates that can be further elaborated to saturated piperidines. beilstein-journals.org

Asymmetric aza-Diels-Alder reactions have been extensively developed, utilizing chiral auxiliaries, chiral catalysts, or chiral reaction media to achieve high levels of enantioselectivity. beilstein-journals.orgnih.gov Copper(I)-BINAP complexes and phosphino-oxazoline ligands have been found to be effective catalysts for the enantioselective aza-Diels-Alder reaction of N-tosyl α-imino esters with various dienes. nih.gov Organocatalytic approaches, using chiral secondary amines, have also emerged as a powerful strategy for the stereoselective synthesis of piperidine derivatives through inverse-electron-demand aza-Diels-Alder reactions. scispace.com

The formation of piperidone scaffolds can also be achieved through multicomponent reactions involving an in situ generated azadiene and a dienophile. researchgate.net This approach allows for the rapid construction of complex piperidine structures from simple starting materials. researchgate.net

Table 2: Examples of Aza-Diels-Alder Reactions for Piperidine Synthesis

| Diene | Imine Partner | Catalyst/Promoter | Product Type | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference |

| Danishefsky's Diene | N-Aryl Imines | Chiral Ionic Liquid | 2-Substituted-2,3-dihydro-4-pyridones | Moderate to High | Moderate to high d.e. | beilstein-journals.org |

| N-Sulfonyl-1-aza-1,3-butadienes | Aldehydes | Chiral Secondary Amine (Organocatalyst) | Chiral Piperidine Derivatives | up to 89 | up to 97% ee | scispace.com |

| Various Dienes | N-Tosyl α-imino ester | Cu(I)-Phosphino-oxazoline | Tetrahydropyridines | >80 | up to 96% ee | nih.gov |

| In situ generated Azadiene | trans-Methyl crotonate | - | Substituted Piperidone | 75 | - | researchgate.net |

| 4-Iodo-2-trimethylsilyloxy-butadiene | N-Benzyl Imines | MgI₂ | Dihydropyridones | Good | Moderate d.e. with chiral imines | organic-chemistry.org |

This table provides illustrative examples. The scope and success of the reaction are dependent on the specific substrates and conditions used.

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopy is fundamental to defining the molecular architecture of this compound. Methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer complementary insights into the connectivity and composition of the molecule.

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and dynamics of this compound. The piperidine ring typically adopts a chair conformation, leading to a conformational equilibrium between two forms: one with the sec-butyl group in an axial position and one with it in an equatorial position. Due to steric hindrance, the equatorial conformation is heavily favored.

One-dimensional ¹H and ¹³C NMR provide initial data on the chemical environment of each nucleus. In the ¹H NMR spectrum, protons attached to the piperidine ring appear in the range of approximately 1.0-3.1 ppm. The proton at the C2 position, being adjacent to the nitrogen atom and a stereocenter, is of particular diagnostic importance. In the ¹³C NMR spectrum, the carbons of the piperidine ring resonate between approximately 25 and 60 ppm.

Expected NMR Chemical Shifts: While a specific experimental spectrum for this compound is not readily available in the cited literature, data from close analogs like 2-propylpiperidine (B147437) allow for the reliable prediction of chemical shifts. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Equatorial Conformer)

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| 1 | N-H | ~1.5-2.5 | - | Broad singlet, position is concentration and solvent dependent. |

| 2 | CH | ~2.4-2.8 | ~58-62 | Complex multiplet. |

| 3 | CH₂ | ~1.7-1.9 (eq), ~1.2-1.4 (ax) | ~35-38 | Diastereotopic protons with distinct chemical shifts. |

| 4 | CH₂ | ~1.6-1.8 (eq), ~1.1-1.3 (ax) | ~25-27 | Diastereotopic protons. |

| 5 | CH₂ | ~1.6-1.8 (eq), ~1.1-1.3 (ax) | ~26-28 | Diastereotopic protons. |

| 6 | CH₂ | ~2.9-3.1 (eq), ~2.5-2.7 (ax) | ~47-50 | Protons adjacent to nitrogen are deshielded. |

| 1' | CH | ~1.5-1.7 | ~38-42 | Methine proton of the sec-butyl group. |

| 2' | CH₂ | ~1.3-1.5 | ~27-30 | Methylene protons of the sec-butyl group. |

| 3' | CH₃ | ~0.8-1.0 | ~11-14 | Terminal methyl of the ethyl moiety. |

| 4' | CH₃ | ~0.8-1.0 | ~18-21 | Methyl group attached to C1'. |

Note: "ax" refers to axial and "eq" to equatorial protons. These are generalized predictions.

Multi-dimensional NMR techniques are crucial for definitive assignments and stereochemical analysis:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the piperidine ring and the sec-butyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling unambiguous assignment of both ¹H and ¹³C resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For this compound, NOESY is critical for determining the relative configuration and dominant conformation. For instance, in the equatorial conformer, the axial proton at C2 would show strong NOE correlations to the axial protons at C4 and C6. The presence or absence of such correlations helps to confirm the equatorial preference of the bulky sec-butyl group.

Low-temperature ¹³C NMR studies on related 2-alkylpiperidines can be used to slow the chair-chair interconversion, allowing for the direct observation of both axial and equatorial conformers and the precise determination of the conformational free energy difference (A-value). rsc.orgresearchgate.net

Mass spectrometry provides the molecular weight and structural information based on the molecule's fragmentation pattern upon ionization. For this compound (C₉H₁₉N), the nominal molecular weight is 155 amu.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 155. As an amine with one nitrogen atom, it follows the "nitrogen rule," having an odd molecular weight. uci.edu The fragmentation is dominated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage), which is the most facile fragmentation pathway for amines.

Key Fragmentation Pathways:

Loss of the sec-butyl radical: The most prominent fragmentation involves the cleavage of the C2-C1' bond (α-cleavage), resulting in the loss of a sec-butyl radical (•C₄H₉, 57 amu). This leads to a very stable, resonance-delocalized iminium cation at m/z 98 . This is often the base peak in the spectrum.

Loss of an ethyl radical: Cleavage within the side chain can occur, leading to the loss of an ethyl radical (•C₂H₅, 29 amu) from the molecular ion, giving a fragment at m/z 126 .

Ring Cleavage: Fragmentation of the piperidine ring itself can lead to a series of smaller fragments, though these are typically of lower intensity than the primary α-cleavage product.

Interactive Data Table: Predicted Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Identity | Fragmentation Pathway |

| 155 | [M]⁺˙ | Molecular Ion |

| 126 | [M - C₂H₅]⁺ | α-Cleavage within the sec-butyl group |

| 98 | [M - C₄H₉]⁺ | α-Cleavage, loss of the sec-butyl group (likely base peak) |

| 84 | [C₅H₁₀N]⁺ | Cleavage within the ring |

Chiroptical Spectroscopy for Absolute Configuration Determination

Since this compound is a chiral molecule, existing as a pair of enantiomers, chiroptical techniques are essential for determining its absolute configuration (R or S). These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. An ORD spectrum displays a "Cotton effect," which is a characteristic combination of a peak and a trough in the vicinity of a chromophore's absorption band. For simple amines like this compound, the relevant electronic transition is the n → σ* transition of the nitrogen lone pair, which occurs in the far UV region (around 200-240 nm). scribd.com The sign of the Cotton effect (positive or negative) can be correlated with the absolute configuration of the stereocenters. cdnsciencepub.com

Electronic Circular Dichroism (ECD) is a more direct measurement of the Cotton effect, plotting the difference in absorption of left and right circularly polarized light (Δε) against wavelength. For 2-substituted piperidines, the sign of the Cotton effect associated with the n → σ* transition of the nitrogen atom is directly related to the stereochemistry. researchgate.netescholarship.org

Research by Craig et al. established a helicity rule for 2-substituted piperidines: the sign of the Cotton effect is determined by the helical relationship between the nitrogen's lone pair of electrons and the C2-substituent. researchgate.netescholarship.org

A right-handed helix (positive helicity) results in a positive Cotton effect .

A left-handed helix (negative helicity) results in a negative Cotton effect .

The conformation is critical. In the favored equatorial conformer, the N-H bond is typically axial, placing the lone pair in an equatorial position. The relationship between this equatorial lone pair and the equatorial sec-butyl group at C2 defines the helicity and thus the sign of the observed Cotton effect. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations or with data from analogs of known configuration, the absolute configuration of this compound can be assigned.

Interactive Data Table: Predicted ECD Cotton Effect for this compound Enantiomers

| Enantiomer | C2-Substituent Conformation | Predicted Helicity (Lone Pair vs. Substituent) | Predicted Sign of n → σ* Cotton Effect (~220 nm) |

| (2R) | Equatorial | Negative | Negative |

| (2S) | Equatorial | Positive | Positive |

X-ray Crystallography for Solid-State Structural Definition

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique can unambiguously establish connectivity, bond lengths, bond angles, and both relative and absolute stereochemistry.

While a specific crystal structure for this compound is not publicly documented, analysis of numerous piperidine derivatives reveals consistent structural features. chim.it If suitable crystals of a salt form (e.g., hydrochloride) were obtained, X-ray analysis would be expected to show:

The piperidine ring adopting a chair conformation .

The bulky sec-butyl group occupying an equatorial position to minimize 1,3-diaxial steric interactions.

Precise bond lengths and angles for the entire molecule.

Interactive Data Table: Typical Crystallographic Parameters for a 2-Alkylpiperidine Ring

| Parameter | Typical Value |

| C-N Bond Length | 1.46 - 1.48 Å |

| C-C Bond Length (in ring) | 1.51 - 1.54 Å |

| C-N-C Bond Angle | ~111° |

| C-C-N Bond Angle | ~110° |

| C-C-C Bond Angle (in ring) | ~111° |

This crystallographic data serves as the ultimate benchmark for validating and refining the conformational models derived from spectroscopic methods like NMR.

Advanced Chromatographic Separations for Isomer Purity and Analysis

The stereoisomers of this compound possess distinct spatial arrangements, which can lead to different biological activities and physical properties. Consequently, advanced chromatographic techniques are indispensable for their separation, identification, and the determination of isomeric purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools employed for these analytical challenges, often requiring specialized columns and sample preparation strategies to achieve effective resolution.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. csfarmacie.cz Because enantiomers have identical physical and chemical properties in an achiral environment, their separation necessitates the creation of a chiral environment within the chromatographic system. csfarmacie.czsigmaaldrich.com This is most commonly achieved by using a chiral stationary phase (CSP), which interacts diastereomerically with the individual enantiomers, leading to different retention times and thus, separation. sigmaaldrich.comchiralpedia.com The primary application of this technique is the determination of enantiomeric excess (ee), a measure of the purity of a chiral sample. heraldopenaccess.us

The separation of piperidine-based enantiomers is well-documented, with polysaccharide-based CSPs being particularly effective. csfarmacie.cz Columns such as Chiralpak® and Chiralcel®, which are derived from cellulose (B213188) and amylose (B160209) polymers, are frequently used. csfarmacie.czmdpi.com These phases can offer high enantioselectivity due to their complex three-dimensional structures, which provide multiple interaction points for chiral recognition. csfarmacie.cz

For piperidine derivatives, analytical screening across various combinations of CSPs and mobile phases is a standard approach to optimize the separation. mdpi.com Research on structurally related piperidine compounds shows that columns like Chiralcel OJ-H and Chiralpak IA can provide excellent resolution. mdpi.com Mobile phases typically consist of polar organic solvents such as methanol (B129727) or ethanol, often with a small percentage of an amine additive like diethylamine (B46881) (DEA) to improve peak shape and reduce retention times for basic analytes. mdpi.com In some cases, enantiomeric excesses greater than 95% have been successfully determined using these methods. mdpi.com

When direct separation on a CSP is challenging, an indirect approach involving pre-column derivatization with a chiral derivatizing agent can be employed. chiralpedia.com However, for compounds like 2-piperidinemethanamine, derivatization with an achiral reagent (3,5-dinitrobenzoic acid) has also been used to enhance its interaction with the CSP and achieve separation. asianpubs.org

Table 1: Exemplary Chiral HPLC Conditions for Piperidine Derivative Separations

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Analyte Type | Result | Source |

| Chiralcel OJ-H | 100% Methanol + 0.1% DEA | 1.0 | Substituted Piperidine | Baseline separation of enantiomers | mdpi.com |

| Chiralpak IA | 100% Methanol + 0.1% DEA | 1.0 | Substituted Piperidine | High enantioselectivity and resolution | mdpi.com |

| CHI-DMB Column | n-hexane:ethanol (85:15 v/v) | 1.0 | Derivatized 2-Piperidinemethanamine | Complete enantiomer separation in <10 min | asianpubs.org |

Gas Chromatography (GC) for Volatile Derivative Resolution

Gas chromatography (GC) is a powerful analytical technique known for its high separation efficiency, making it suitable for the analysis of complex mixtures of volatile compounds. gcms.czjmchemsci.com However, direct GC analysis of polar compounds like this compound is often problematic. The presence of the secondary amine group leads to low volatility and potential for undesirable interactions with the stationary phase, resulting in poor peak shape and adsorption within the GC system. gcms.czsigmaaldrich.com

To overcome these limitations, derivatization is employed to convert the polar amine into a more volatile and thermally stable derivative. gcms.czsigmaaldrich.com This process involves replacing the active hydrogen on the nitrogen atom with a nonpolar functional group. sigmaaldrich.com Two common derivatization strategies for amines are:

Silylation: This involves reacting the amine with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form a tert-butyldimethylsilyl (TBDMS) derivative. TBDMS derivatives are known for their stability. sigmaaldrich.com

Acylation: This reaction uses an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA), to produce a trifluoroacetamide (B147638) derivative. These fluorinated derivatives are highly volatile and exhibit excellent response with electron capture detectors (ECD). gcms.cz

Once derivatized, the resulting diastereomers of this compound can be separated and quantified using a standard, non-chiral capillary GC column. The different spatial arrangements of the diastereomers give them slightly different boiling points and interaction kinetics with the stationary phase, allowing for their resolution. uta.edu The separated compounds are typically identified using a mass spectrometer (MS) detector, which provides structural information based on their fragmentation patterns. jmchemsci.com

Table 2: Common Derivatization Reagents for GC Analysis of Amines

| Reagent Class | Derivatizing Reagent | Abbreviation | Resulting Derivative | Key Advantages | Source |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Produces stable derivatives. | sigmaaldrich.com |

| Acylation | Trifluoroacetic Anhydride | TFAA | Trifluoroacetamide (TFA) | Highly volatile; ideal for ECD. | gcms.cz |

| Acylation | N-methyl-bis(trifluoroacetamide) | MBTFA | Trifluoroacetamide (TFA) | Byproducts are stable and volatile. | gcms.cz |

Derivatization, Analog Synthesis, and Chemical Structure Reactivity Relationships

Functionalization of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring in 2-(butan-2-yl)piperidine is a primary site for functionalization. Standard synthetic methodologies for the N-alkylation and N-acylation of secondary amines are readily applicable, allowing for the introduction of a wide array of substituents.

N-Alkylation can be achieved by reacting this compound with alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine acts as the nucleophile. The choice of base and solvent is crucial to control the extent of alkylation and prevent the formation of quaternary ammonium (B1175870) salts. Common conditions include the use of a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) researchgate.net. For instance, reaction with methyl iodide would yield N-methyl-2-(butan-2-yl)piperidine, while reaction with benzyl (B1604629) bromide would produce N-benzyl-2-(butan-2-yl)piperidine nih.govgoogle.comnih.gov. Reductive amination, involving the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated derivatives nih.govnih.gov.

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This is typically accomplished by treating this compound with an acyl chloride or anhydride (B1165640). For example, the reaction with acetyl chloride in the presence of a base to neutralize the HCl byproduct would yield N-acetyl-2-(butan-2-yl)piperidine reactory.app. This transformation is generally high-yielding and serves to introduce a variety of functional groups and modify the electronic properties of the nitrogen atom.

| Reaction Type | Reagents and Conditions | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., CH₃CN, DMF) | N-Alkyl-2-(butan-2-yl)piperidine |

| N-Acylation | Acyl halide (e.g., CH₃COCl), Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF) | N-Acyl-2-(butan-2-yl)piperidine |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | N-Alkyl-2-(butan-2-yl)piperidine |

Chemical Modifications of the Butan-2-yl Side Chain

While the piperidine ring and its nitrogen atom are the most common sites for modification, the butan-2-yl side chain also offers possibilities for functionalization, although such transformations are less commonly reported. Reactions would typically target the C-H bonds of the butyl group. Free-radical halogenation could introduce a halogen atom, which could then be subjected to further substitution or elimination reactions. However, achieving regioselectivity in such reactions would be challenging due to the presence of multiple secondary C-H bonds. More controlled functionalization might be achieved through directed C-H activation strategies, although specific examples involving the butan-2-yl side chain of this particular piperidine are not prevalent in the literature.

| Reaction Type | Potential Reagents and Conditions | Potential Product(s) | Notes |

| Free-Radical Halogenation | NBS or NCS, Radical Initiator (e.g., AIBN), Solvent (e.g., CCl₄) | Halogenated butan-2-yl side chain | Low regioselectivity expected |

| Directed C-H Activation | Transition metal catalyst, Directing group on piperidine nitrogen | Functionalized butan-2-yl side chain | Would require specific catalyst and directing group development |

Synthesis of Novel Heterocyclic Analogs Incorporating the this compound Moiety

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems such as indolizidines and quinolizidines. These bicyclic structures are of significant interest due to their presence in numerous natural products with diverse biological activities. The synthesis of these analogs from this compound would typically involve the elaboration of the piperidine nitrogen and a carbon atom on the ring (often C6) to form a new ring.

One common strategy involves the N-alkylation of this compound with a reagent containing a suitable functional group that can subsequently react with a carbon on the piperidine ring to close the second ring. For example, N-alkylation with a halo-ketone followed by intramolecular cyclization could lead to the formation of a quinolizidinone derivative. Another approach is the use of ring-closing metathesis (RCM) on a diene precursor derived from this compound. While general methods for the synthesis of indolizidine and quinolizidine (B1214090) alkaloids are well-established researchgate.netnih.govntu.edu.sgwhiterose.ac.ukorganic-chemistry.org, specific applications starting from this compound are not widely documented.

| Target Heterocycle | General Synthetic Strategy | Key Intermediates |

| Indolizidine | Intramolecular cyclization of an N-functionalized piperidine | N-(But-3-enyl)-2-(butan-2-yl)piperidine |

| Quinolizidine | Intramolecular cyclization of an N-functionalized piperidine | N-(Pent-4-enyl)-2-(butan-2-yl)piperidine |

Structure-Reactivity Correlations in Synthetic Transformations

The chemical reactivity of this compound is significantly influenced by its stereochemistry and the steric and electronic properties of the butan-2-yl substituent.

Influence of Stereochemistry on Reaction Outcomes

The this compound molecule possesses two chiral centers: one at the C2 position of the piperidine ring and another at the C2' position of the butan-2-yl side chain. This results in the existence of four possible stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). The relative orientation of the butan-2-yl group with respect to the piperidine ring (cis or trans) will have a profound impact on the stereochemical course of reactions.

In reactions involving the piperidine nitrogen, the chiral environment created by the adjacent stereocenters can lead to diastereoselective outcomes. For instance, in N-alkylation or N-acylation reactions, the approach of the electrophile can be influenced by the steric bulk of the butan-2-yl group, potentially favoring the formation of one diastereomer over another. Similarly, when this compound is used as a chiral auxiliary or ligand, its stereochemistry can control the enantioselectivity of the catalyzed reaction researchgate.netsemanticscholar.orgrsc.orgresearchgate.net. The cis and trans isomers are expected to exhibit different facial selectivity due to the different spatial disposition of the side chain.

Electronic and Steric Effects on Chemical Reactivity

Electronic Effects: The butan-2-yl group is an electron-donating alkyl group. This inductive effect increases the electron density on the piperidine ring, particularly at the nitrogen atom. As a result, this compound is expected to be a stronger base and a more potent nucleophile than unsubstituted piperidine. This enhanced nucleophilicity can accelerate the rate of reactions at the nitrogen atom, such as N-alkylation and N-acylation.

Steric Effects: The sec-butyl group at the C2 position introduces significant steric hindrance around the piperidine nitrogen and the adjacent C-H bond numberanalytics.com. This steric bulk can influence the regioselectivity and stereoselectivity of reactions. For example, in reactions involving the piperidine nitrogen, the bulky substituent can hinder the approach of large electrophiles, potentially slowing down the reaction rate compared to less substituted piperidines rsc.orgresearchgate.net. This steric hindrance is also a key factor in the diastereoselectivity observed in reactions, as one face of the piperidine ring will be more accessible than the other. The interplay between the enhanced nucleophilicity (electronic effect) and the increased steric hindrance is a critical consideration in predicting the reactivity of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org It is a widely used approach for calculating properties like molecular energies, electron density distribution, and orbital energies. nih.govd-nb.info DFT calculations on piperidine (B6355638) derivatives are often employed to determine the stability of different conformers and to analyze the electronic properties that govern their reactivity.

For 2-(butan-2-yl)piperidine, DFT calculations would be crucial for understanding the energetic landscape of its various stereoisomers and conformers. The substitution at the C2 position introduces chirality at both the ring and the butyl group, leading to multiple possible diastereomers. Each of these diastereomers exists as a mixture of conformers, primarily the chair forms with the sec-butyl group in either an axial or equatorial position.

DFT studies on related 2-substituted piperidines consistently show that the equatorial conformer is generally more stable than the axial conformer due to the avoidance of 1,3-diaxial steric strain. nih.gov The energy difference between these conformers can be calculated using DFT methods, typically with functionals like B3LYP and basis sets such as 6-311++G(d,p). rsc.org In a study on fluorinated piperidines, DFT calculations were used to predict the free enthalpy differences (ΔG) between axial and equatorial conformers, which were found to be in good agreement with experimental NMR data. clinmedkaz.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters derived from DFT calculations. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.govmdpi.com For piperidine derivatives, the HOMO is typically localized on the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Generic 2-Alkylpiperidine (Note: This table is illustrative and based on general findings for related compounds, not specific data for this compound.)

| Parameter | Axial Conformer | Equatorial Conformer | Unit |

|---|---|---|---|

| Relative Energy (ΔE) | > 0 | 0 | kcal/mol |

| HOMO Energy | ~ -6.5 | ~ -6.4 | eV |

| LUMO Energy | ~ 1.2 | ~ 1.3 | eV |

| HOMO-LUMO Gap | ~ 7.7 | ~ 7.7 | eV |

| Dipole Moment | Variable | Variable | Debye |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to study the conformational landscape and dynamic behavior of molecules. wustl.eduyoutube.com MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for the rapid exploration of different conformations. epfl.ch MD simulations, on the other hand, simulate the motion of atoms and molecules over time, providing insights into the dynamic stability of conformers and the transitions between them. scm.comnih.gov

Conformational analysis of this compound would involve identifying the low-energy conformations of the piperidine ring and the rotational isomers (rotamers) of the sec-butyl group. The piperidine ring primarily adopts a chair conformation to minimize angle and torsional strain. The sec-butyl substituent can be positioned either equatorially or axially.

Equatorial Conformer: The sec-butyl group points away from the ring, minimizing steric hindrance. This is generally the more stable conformation.

Axial Conformer: The sec-butyl group is pointed upwards, leading to significant steric clashes with the axial hydrogens at the C4 and C6 positions (1,3-diaxial interactions).

MD simulations can be used to explore the conformational space available to this compound in different environments, such as in the gas phase or in a solvent. wustl.edu These simulations would show the piperidine ring flipping between chair conformations and the rotation around the C2-C(butyl) bond. For substituted piperazines, molecular modeling studies have shown a preference for the axial conformation in certain cases, which can be stabilized by intramolecular hydrogen bonds, a factor not present in this compound itself but highlights the subtleties of conformational preference. youtube.com MD simulations provide a trajectory of atomic positions over time, allowing for the calculation of average properties and the observation of conformational transitions. youtube.com

Theoretical Studies on Reaction Mechanisms and Transition State Geometries

Theoretical chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. youtube.comodu.edu For the synthesis of this compound, computational methods can be used to model potential reaction pathways and predict their feasibility.

A common route to 2-substituted piperidines is the reduction of the corresponding substituted pyridine (B92270). Another method involves the alkylation of piperidine enamines. wikipedia.org DFT calculations can be used to model the potential energy surface (PES) for such reactions. libretexts.orglibretexts.orgrsc.org A PES maps the energy of the system as a function of the geometric coordinates of the atoms, with reactants and products located in energy minima, and transition states located at saddle points. libretexts.org

For instance, in a hypothetical SN2 reaction involving the alkylation of a piperidine derivative, computational methods can determine the geometry of the transition state and the associated energy barrier. youtube.com The geometry of the transition state provides insight into the stereochemical outcome of the reaction. Baldwin's rules, which are based on the analysis of transition state geometries, can predict the favorability of ring-closing reactions. While not directly a ring-closing reaction, the principles of orbital overlap and transition state strain are fundamental.

Computational studies on the cycloaddition reactions to form piperidine-fused systems have utilized DFT to predict regio- and stereoselectivity by comparing the energies of different transition states. rsc.org Similar approaches could be applied to understand the side reactions or selectivity in the synthesis of this compound.

In Silico Prediction of Molecular Interactions and Binding Affinities (Purely theoretical chemical interaction studies, without biological interpretation)

In silico methods are used to predict how a molecule might interact with other molecules. mdpi.com These studies are purely theoretical and focus on the fundamental chemical interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, without ascribing biological function. The binding affinity, a measure of the strength of these interactions, can be estimated using computational techniques. mdpi.com

To study the non-covalent interactions of this compound, one could computationally model its interaction with a simple probe molecule, like water or a small organic molecule. The nitrogen atom of the piperidine ring, with its lone pair of electrons and associated partial negative charge, is a primary site for hydrogen bond donation from a partner molecule. The N-H proton is a hydrogen bond donor site. The alkyl framework primarily engages in weaker van der Waals interactions.

Molecular docking is a common technique to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov While often used in drug design, the principles can be applied to study general chemical interactions. The binding affinity can be quantified by calculating the binding free energy (ΔGbind), with more negative values indicating stronger interactions. mdpi.com

Table 2: Illustrative Intermolecular Interaction Parameters for this compound (Note: This table is illustrative and represents typical values for similar amine compounds.)

| Interaction Type | Potential Energy Contribution | Typical Distance |

|---|---|---|

| N···H-O (Hydrogen Bond) | -3 to -8 kcal/mol | 1.8 - 2.2 Å |

| N-H···O (Hydrogen Bond) | -2 to -6 kcal/mol | 1.9 - 2.3 Å |

| C-H···π (van der Waals) | -0.5 to -2.5 kcal/mol | 2.5 - 3.5 Å |

| Hydrophobic contacts | Variable | > 3.0 Å |

Quantum Chemical Investigations of Charge Distribution and Reactivity Sites

Quantum chemical methods provide detailed information about the distribution of electrons within a molecule, which is fundamental to understanding its reactivity. rsc.orgnih.govuni-muenchen.de Analyses like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges and to study charge delocalization. wikipedia.orgq-chem.comfaccts.de

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing a simple way to estimate partial atomic charges. q-chem.communi.cz It is known to be highly dependent on the basis set used. wikipedia.org

The molecular electrostatic potential (MEP) surface is another valuable tool derived from quantum chemical calculations. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. nih.gov

Negative Potential Regions (Red/Yellow): These are typically found around electronegative atoms like the nitrogen in the piperidine ring. They indicate electron-rich areas that are susceptible to electrophilic attack.

Positive Potential Regions (Blue): These are found around electropositive atoms, such as the hydrogen attached to the nitrogen, and indicate electron-poor areas susceptible to nucleophilic attack.

For this compound, the MEP surface would clearly show a region of strong negative potential around the nitrogen lone pair, confirming it as the primary site of basicity and nucleophilicity. The N-H proton would be the most electrophilic site.

Reactivity Profile and Mechanistic Studies of 2 Butan 2 Yl Piperidine

Reactions at the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the piperidine (B6355638) ring makes it a nucleophilic and basic center, readily participating in a variety of reactions.

N-Alkylation: The secondary amine of 2-(butan-2-yl)piperidine can be alkylated to form tertiary amines. This reaction typically proceeds via an SN2 mechanism, where the amine nitrogen attacks an alkyl halide or another suitable electrophile. The choice of alkylating agent and reaction conditions can be tailored to introduce a wide range of substituents. For instance, reaction with methyl iodide in the presence of a base would yield N-methyl-2-(butan-2-yl)piperidine. The use of a base, such as potassium carbonate or a non-nucleophilic organic base, is crucial to neutralize the hydrogen halide formed during the reaction and to drive the equilibrium towards the product. chemicalforums.com In general, the N-alkylation of secondary amines can be achieved using various alkylating agents, including alcohols in the presence of a suitable catalyst. sioc-journal.cn

N-Acylation: The nucleophilic nitrogen can also react with acylating agents like acyl chlorides, anhydrides, or esters to form amides. This reaction is a common method for protecting the amine group or for synthesizing more complex molecules. beilstein-journals.orgorientjchem.org For example, the reaction of this compound with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would produce N-acetyl-2-(butan-2-yl)piperidine. The reaction proceeds through a nucleophilic acyl substitution mechanism. Catalyst-free N-acylation reactions have also been developed, offering a more environmentally friendly approach. orientjchem.org Nickel(II) complexes have been shown to catalyze the N-acylation of various amines. organic-chemistry.org

Below is a representative table of common reagents used for N-alkylation and N-acylation of secondary amines.

| Reaction Type | Reagent Class | Specific Example | Product Type |

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |

| Alcohol | Methanol (B129727) (CH₃OH) with catalyst | Tertiary Amine | |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Acid Anhydride (B1165640) | Acetic Anhydride ((CH₃CO)₂O) | Amide |

Ring Transformations and Rearrangements of the Piperidine Core

The piperidine ring is generally stable; however, under specific conditions, it can undergo ring-opening reactions. These transformations are often key steps in the structural elucidation of alkaloids containing a piperidine motif.

Hofmann Elimination: This is a classical method for the ring-opening of cyclic amines. orgoreview.combyjus.comorganicchemistrytutor.commasterorganicchemistry.com The process involves exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium (B1175870) iodide salt. Treatment of this salt with a base, such as silver oxide, generates a quaternary ammonium hydroxide (B78521). Upon heating, this intermediate undergoes an E2 elimination reaction to yield a ring-opened product. orgoreview.combyjus.com For this compound, this would involve the formation of N,N-dimethyl-2-(butan-2-yl)piperidinium iodide, followed by conversion to the hydroxide and subsequent heating. The Hofmann rule predicts that the elimination will occur to form the least substituted alkene, which in this case would likely result in the formation of a terminal alkene. byjus.com The bulky trimethylammonium leaving group sterically hinders the approach of the base to the more substituted β-hydrogens, favoring abstraction from the less hindered position. masterorganicchemistry.com

Emde Degradation: The Emde degradation is another method for the reductive cleavage of quaternary ammonium salts. wikipedia.orgsathyabama.ac.in This reaction typically uses sodium amalgam or catalytic hydrogenation to reduce the quaternary salt, leading to a tertiary amine via ring opening. wikipedia.orgsathyabama.ac.in This method can be effective for systems where Hofmann elimination fails. maharajacollege.ac.in For this compound, after formation of the quaternary ammonium salt, treatment with a reducing agent would cleave the piperidine ring.

Von Braun Reaction: While less common for simple piperidines, the von Braun reaction, which involves treating a tertiary amine with cyanogen (B1215507) bromide, can also lead to ring cleavage. sathyabama.ac.in

A summary of these ring-opening reactions is provided in the table below.

| Reaction Name | Key Reagents | Intermediate | Product Type |

| Hofmann Elimination | 1. Excess CH₃I2. Ag₂O, H₂O, Heat | Quaternary ammonium hydroxide | Alkene, Tertiary amine |

| Emde Degradation | 1. Alkyl halide2. Na/Hg or H₂, Catalyst | Quaternary ammonium salt | Tertiary amine |

| Von Braun Reaction | CNBr | N-cyano derivative | Alkyl halide, Cyanamide |

Stereospecific and Stereoselective Reactions Involving the Chiral Center

The presence of a chiral center in the sec-butyl group at the 2-position of the piperidine ring introduces the possibility of stereospecific and stereoselective reactions. The stereochemistry of this substituent can influence the approach of reagents and the stereochemical outcome of reactions at the piperidine ring or at the nitrogen atom.

Numerous studies have focused on the stereoselective synthesis of 2-substituted piperidines, which are common motifs in alkaloids and pharmaceuticals. acs.orgnih.govrsc.orgrsc.org These synthetic strategies often employ chiral auxiliaries or catalysts to control the stereochemistry at the C2 position. For instance, asymmetric synthesis of 2-substituted piperidines has been achieved through methods like bromoaminocyclization and from chiral imines derived from glyceraldehyde. scispace.comresearchgate.net

In reactions involving this compound, the existing chirality can direct the formation of new stereocenters. For example, in N-alkylation or N-acylation reactions, if the incoming group also contains a chiral center, diastereomers will be formed in potentially unequal amounts, a phenomenon known as diastereoselective synthesis. The stereochemical outcome will depend on the relative steric hindrance and electronic interactions of the substituents on both the piperidine and the reagent.

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, general principles and data from related systems can provide insights.

Reaction Kinetics: The rate of reactions at the secondary amine, such as N-alkylation and N-acylation, will be influenced by several factors. These include the steric hindrance around the nitrogen atom, the nucleophilicity of the amine, the electrophilicity of the reagent, and the solvent. The sec-butyl group at the 2-position exerts a significant steric effect, which would be expected to decrease the rate of reaction compared to less substituted piperidines. Kinetic studies on the reaction of piperidine with various electrophiles have been conducted, providing a baseline for comparison. For example, the kinetics of the Knoevenagel condensation catalyzed by piperidine have been studied, highlighting the role of iminium and enolate intermediates. acs.org While not directly on this compound, these studies provide a framework for understanding the mechanistic steps that govern the reaction rates.

Thermodynamics: The thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of reactions involving this compound can be estimated or compared to similar systems. For instance, thermochemical data for various piperidine derivatives, including enthalpies of formation and vaporization, have been experimentally determined and computationally studied. researchgate.netacs.org These values are crucial for understanding the stability of reactants and products and for predicting the position of equilibrium. A study on the reaction of isatin (B1672199) derivatives with piperidine found the reaction to be entropy-controlled, with the rate-limiting step being the breakdown of a tetrahedral intermediate. maxapress.commaxapress.com Computational studies on piperidine derivatives have also been used to investigate their reactivity and stability. bohrium.com

The following table summarizes the expected influence of the 2-(butan-2-yl) substituent on kinetic and thermodynamic aspects of its reactions.

| Parameter | Influence of 2-(butan-2-yl) Substituent | Rationale |

| Reaction Rate (Kinetics) | Likely decreased compared to piperidine | Steric hindrance from the bulky sec-butyl group impedes the approach of reagents to the nitrogen atom. |

| Equilibrium Position (Thermodynamics) | Dependent on the specific reaction | The stability of the products will be affected by steric interactions introduced by the sec-butyl group. |

Applications of 2 Butan 2 Yl Piperidine As a Chemical Scaffold and Intermediate

Utility as a Chiral Building Block in Complex Molecule Synthesis

The chiral nature of 2-(butan-2-yl)piperidine makes it a significant starting material for the enantioselective synthesis of more complex molecules. researchgate.net In pharmaceutical and agrochemical research, the specific stereochemistry of a molecule is often crucial for its biological activity. The defined stereocenter at the 2-position of the piperidine (B6355638) ring, along with the additional chirality of the butan-2-yl group, provides a scaffold for the construction of stereochemically complex targets.

The synthesis of piperidine-containing natural products and their analogues often relies on chiral building blocks to control the stereochemistry of the final molecule. researchgate.netportico.org For instance, the synthesis of certain alkaloids and other biologically active compounds can utilize chiral piperidine derivatives to establish the desired stereochemical configuration. researchgate.netnih.gov The use of enantiopure this compound can simplify synthetic routes by introducing a key stereocenter early in the synthetic sequence, avoiding the need for challenging chiral separations or asymmetric transformations at later stages.

Table 1: Examples of Complex Molecules Synthesized Using Piperidine Scaffolds

| Resulting Compound Class | Synthetic Strategy | Significance of Piperidine Scaffold |

| Alkaloids (e.g., Porantheridine, Dihydropinidine) | Desymmetrization of a C2-symmetric diallylpiperidine derivative. nih.gov | Provides the core heterocyclic structure with defined stereocenters. nih.gov |

| Substituted Piperidines | Stereocontrolled Michael-type conjugate addition. researchgate.net | Enables the stereodivergent synthesis of polysubstituted piperidines. researchgate.net |

| Bridged Piperidines | Stereoselective conjugate addition of an organocuprate to an unsaturated lactam. nih.gov | Forms the basis for constructing enantiopure cis-2,4-disubstituted and bridged piperidines. nih.gov |

Role in Ligand Design for Catalytic Systems

The nitrogen atom within the piperidine ring of this compound can act as a coordinating atom for metal centers, making it a suitable candidate for ligand design in catalytic systems. The chiral environment provided by the sec-butyl group and the adjacent stereocenter on the piperidine ring can be exploited to induce asymmetry in metal-catalyzed reactions.

Chiral ligands are essential for enantioselective catalysis, a key technology in modern organic synthesis. Ligands derived from this compound can be used to create chiral metal complexes that catalyze reactions such as hydrogenations, cross-couplings, and cyclizations with high enantioselectivity. mdpi.com The steric bulk and electronic properties of the butan-2-yl group can be fine-tuned through further chemical modification to optimize the performance of the catalyst for a specific transformation. For example, the development of novel piperidine derivatives is crucial for advancing asymmetric synthesis. nih.gov

Precursor for Advanced Synthetic Intermediates in Organic Chemistry

This compound serves as a versatile precursor for the synthesis of a wide array of more complex and functionally diverse synthetic intermediates. evitachem.com The reactivity of the secondary amine and the C-H bonds on the piperidine ring and the butan-2-yl substituent allow for a variety of chemical transformations.

These transformations can include N-alkylation, N-acylation, and oxidation or reduction of the piperidine ring. evitachem.com Such modifications lead to the generation of a library of derivatives with distinct chemical properties and functionalities. These advanced intermediates can then be employed in the synthesis of target molecules with specific biological or material properties. For instance, piperidine derivatives are key intermediates in the synthesis of various pharmaceuticals.

Development of Chemical Probes for Mechanistic Studies (Purely chemical probe applications)

The structural framework of this compound can be incorporated into the design of chemical probes to investigate the mechanisms of chemical reactions. By strategically modifying the structure, for example, by introducing reporter groups or reactive functionalities, derivatives of this compound can be used to trap reactive intermediates or map the transition state of a chemical transformation.

In the study of reaction mechanisms, it is often necessary to use molecules that can interact with the reacting species in a specific and detectable manner. The defined stereochemistry of this compound can be advantageous in probing stereoselective reactions, helping to elucidate the factors that control the stereochemical outcome. The development of such probes contributes to a deeper understanding of fundamental chemical principles.

Integration into Diverse Chemical Libraries for Exploration

The synthesis of chemical libraries is a cornerstone of modern drug discovery and materials science. researchgate.netnih.gov this compound, with its inherent chirality and multiple points for diversification, is an excellent scaffold for the construction of diverse chemical libraries. researchgate.net Through combinatorial chemistry or parallel synthesis, a large number of distinct compounds based on the this compound core can be generated.

These libraries can then be screened for a variety of properties, such as biological activity or catalytic efficacy. The structural diversity encoded within these libraries increases the probability of identifying novel lead compounds for drug development or new catalysts for chemical synthesis. nih.gov The use of flow chemistry techniques can further accelerate the production of such libraries, enabling the rapid exploration of chemical space. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-(Butan-2-yl)piperidine?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or catalytic hydrogenation. Key approaches include: